3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
CAS No.: 114040-06-1
Cat. No.: VC20824767
Molecular Formula: C6H2BrCl2N3
Molecular Weight: 266.91 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine - 114040-06-1](/images/no_structure.jpg)
CAS No. | 114040-06-1 |
---|---|
Molecular Formula | C6H2BrCl2N3 |
Molecular Weight | 266.91 g/mol |
IUPAC Name | 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H |
Standard InChI Key | CJIKMWXLGRVJMI-UHFFFAOYSA-N |
SMILES | C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl |
Canonical SMILES | C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl |
Chemical Structure and Properties
Molecular Structure and Composition
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine consists of a pyrazolo ring fused with a pyrimidine ring, forming a bicyclic heterocyclic system. The compound features three halogen substituents: one bromine atom at position 3 and two chlorine atoms at positions 5 and 7. This unique structure contributes to its specific chemical reactivity and biological properties. The molecule contains carbon, hydrogen, nitrogen, bromine, and chlorine atoms arranged in a specific configuration that enables potential interactions with biological targets .
The molecular formula of this compound is C₆H₂BrCl₂N₃, indicating six carbon atoms, two hydrogen atoms, one bromine atom, two chlorine atoms, and three nitrogen atoms . The heterocyclic nature of this compound makes it particularly interesting for medicinal chemistry applications, as heterocycles often serve as scaffolds for developing bioactive compounds.
Physical Properties
The physical properties of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Weight | 266.91 g/mol | |
Physical State | Solid | |
Melting Point | 73-75°C | |
Density | 2.16 g/cm³ | |
LogP | 2.79860 | |
Polar Surface Area (PSA) | 30.19 Ų | |
Index of Refraction | 1.782 |
These physical properties are important considerations for researchers working with this compound, particularly in drug development contexts where properties like solubility, lipophilicity (LogP), and melting point affect formulation strategies and pharmacokinetic profiles.
Chemical Identifiers and Nomenclature
For precise identification in chemical databases and literature, various identifiers are assigned to 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, as outlined below:
The compound is also known by several synonyms, including:
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Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,7-dichloro-
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3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine
These identifiers facilitate accurate cross-referencing across different chemical databases and literature sources, ensuring reliable information retrieval for research purposes.
Biological Activities and Applications
Membrane-Bound Pyrophosphatase Inhibition
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, as membrane-bound pyrophosphatase (mPPase) inhibitors . This biological activity is particularly significant because:
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mPPases are absent in humans but essential for many protists
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These enzymes couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes
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Inhibition of mPPases offers a novel approach to combating pathogenic protozoan parasites
Studies have demonstrated that compounds with a pyrazolo[1,5-a]pyrimidine core can exhibit low micromolar inhibitory activities in the Thermotoga maritima mPPase test system. Furthermore, certain congeners in this chemical class have shown inhibitory activity against Plasmodium falciparum mPPase in membranes and have demonstrated efficacy in inhibiting parasite growth in ex vivo survival assays .
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship (SAR) studies around the pyrazolo[1,5-a]pyrimidine scaffold have provided valuable insights into the features that contribute to biological activity, particularly for mPPase inhibition. Early SAR explorations have identified that modifications to the core structure can significantly impact inhibitory potency .
The presence of halogen substituents, such as the bromine at position 3 and chlorines at positions 5 and 7 in 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, appears to influence binding affinity to target proteins. These halogens likely contribute to enhanced membrane permeability and target binding through halogen bonding interactions with protein residues.
Optimization Strategies
Medicinal chemistry efforts to optimize compounds in this class have focused on:
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Modifying the halogen substitution pattern to improve potency and selectivity
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Exploring bioisosteric replacements of the halogens to modulate physicochemical properties
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Investigating additional substitutions that may enhance binding to target proteins or improve pharmacokinetic properties
These optimization strategies have led to the identification of promising lead compounds with improved inhibitory activities against both isolated enzymes and parasites in cellular assays.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically employs various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
These analytical methods provide complementary information that collectively confirms the structure and purity of the synthesized compound.
Chromatographic Analysis
Current Research and Future Directions
Ongoing Investigations
Current research on 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine and related derivatives focuses on:
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Further exploration of the chemical space around this scaffold to identify more potent and selective mPPase inhibitors
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Detailed mechanistic studies to understand the precise mode of binding and inhibition
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Investigation of broader applications beyond anti-parasitic activities
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Development of improved synthetic routes for more efficient production
These research directions aim to fully exploit the potential of this compound class in drug discovery and development efforts.
Challenges and Opportunities
Despite the promising biological activities, several challenges remain in the development of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine and related compounds as therapeutic agents:
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Optimization of physicochemical properties to improve drug-like characteristics
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Enhancement of selectivity to minimize potential off-target effects
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Improvement of metabolic stability and pharmacokinetic profiles
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Development of cost-effective synthetic routes for large-scale production
Addressing these challenges presents significant opportunities for medicinal chemists and pharmacologists working in this field, potentially leading to novel therapeutic agents for diseases with significant global health impact.
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